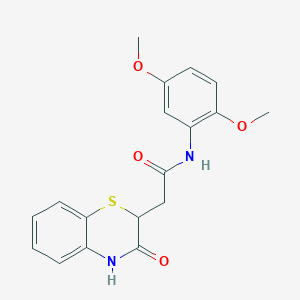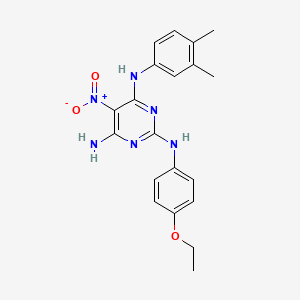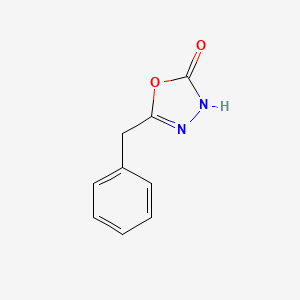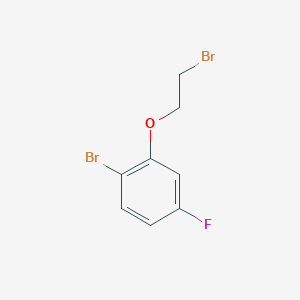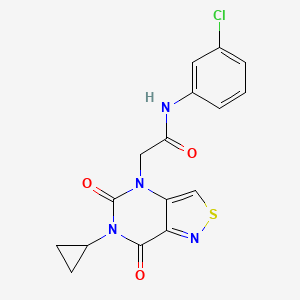![molecular formula C5H7F2N3O B2460216 [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 265643-98-9](/img/structure/B2460216.png)
[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
Übersicht
Beschreibung
[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group attached to the triazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the introduction of the difluoroethyl group to the triazole ring. One common method is the difluoromethylation of triazole derivatives. This can be achieved using various difluoromethylation reagents under different reaction conditions. For instance, the use of metal-based methods to transfer CF₂H to C(sp²) sites has been reported . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been employed to construct C(sp³)–CF₂H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce a wide range of functional groups to the triazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and the presence of the difluoroethyl group may enhance these activities.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Triazole-based drugs are widely used in the treatment of infections and other diseases, and this compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, materials science, and other applications where the unique properties of the difluoroethyl group are beneficial.
Wirkmechanismus
The mechanism of action of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the binding affinity of the compound to its targets, potentially leading to increased biological activity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- [1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
- [1-(2,2-difluoropropyl)-1H-1,2,4-triazol-5-yl]methanol
- [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-yl]methanol
Uniqueness
The uniqueness of [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol lies in the specific positioning of the difluoroethyl group on the triazole ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other triazole derivatives.
Eigenschaften
IUPAC Name |
[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c6-4(7)1-10-5(2-11)8-3-9-10/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHFGAPRERVWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CO)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2460133.png)
![5-[(1-Naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2460134.png)
![N4-cyclopropyl-N4-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2460137.png)
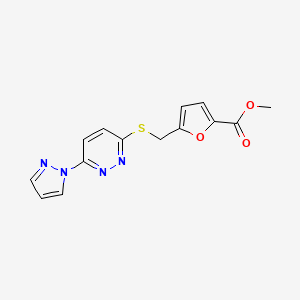
![N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2460141.png)
![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2460144.png)
![(2S)-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2460146.png)
![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)
